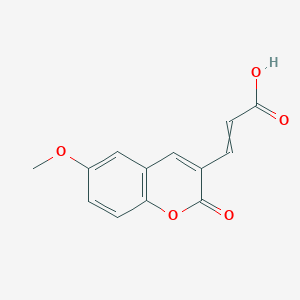
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid is a chemical compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its benzopyran structure, which is a common feature in many biologically active molecules .
Preparation Methods
The synthesis of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of ethanol as a solvent, with aniline and acetic acid as reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the benzopyran ring. Common reagents used in these reactions include glacial acetic acid, acetic anhydride, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress and inflammation pathways . The specific molecular targets include enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
3-(6-Methoxy-2-oxo-2H-1-benzopyran-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:
- N-[3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl]benzenesulfonamide
- Benzopyran-4-One-Isoxazole Hybrid Compounds
- 2H,5H-Pyrano 3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and prop-2-enoic acid groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
920525-93-5 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
3-(6-methoxy-2-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O5/c1-17-10-3-4-11-9(7-10)6-8(13(16)18-11)2-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
SHAQUVGKFUZHSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


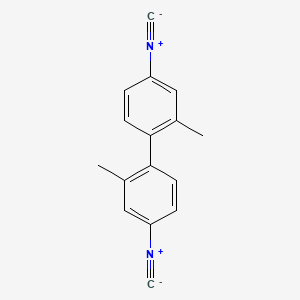
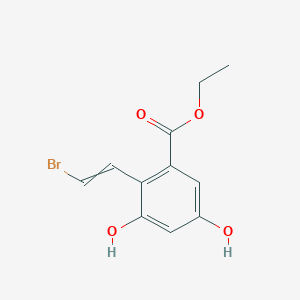
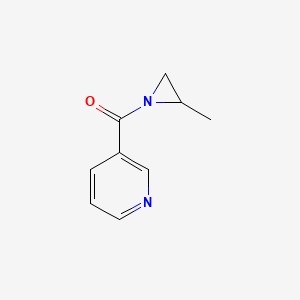

![N,N-diethyl-4-[3-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12630338.png)
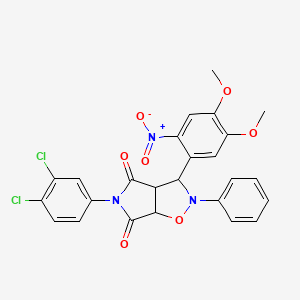

![N-(4-Fluorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B12630349.png)
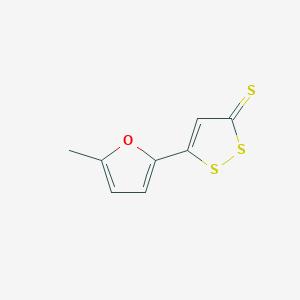
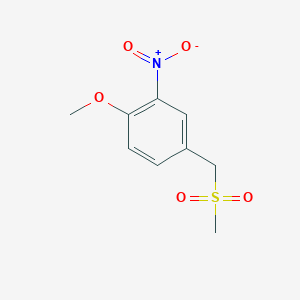

![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![Methyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630406.png)
